(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone
Description
The compound "(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone" features a hybrid structure combining a 1,2,3-triazole core linked to a 4-chlorophenylamino group and a piperazine ring substituted with a 2,3-dimethylphenyl moiety. This architecture is characteristic of bioactive molecules targeting central nervous system (CNS) receptors or enzymes, where the triazole and piperazine motifs are known to enhance binding affinity and metabolic stability .
Properties
Molecular Formula |
C21H23ClN6O |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23ClN6O/c1-14-4-3-5-18(15(14)2)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-17-8-6-16(22)7-9-17/h3-9H,10-13H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
CZDVKWQKIWRQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Biological Activity
The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone is a triazole derivative with potential therapeutic applications. Its unique structural features combine the pharmacological properties of triazoles and piperazines, making it a candidate for various biological activities. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C21H23ClN6O
- Molecular Weight : 410.9 g/mol
- IUPAC Name : [5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The triazole moiety is known for its role in modulating enzyme activity and inhibiting certain biochemical pathways, while the piperazine ring may enhance binding affinity and selectivity towards target proteins.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against M. tuberculosis .
Anticancer Activity
Triazole derivatives have been explored for their anticancer potential. The compound's structure suggests it could interfere with cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression. In vitro studies on related compounds have shown promising results against different cancer cell lines, indicating a need for further investigation into the specific effects of (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone in this area .
Neuropharmacological Effects
The piperazine component is often associated with neuropharmacological effects. Compounds with similar structures have been evaluated for their anticonvulsant properties. For example, analogs have shown protective effects in seizure models, suggesting that this compound may also exhibit neuroprotective activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has revealed that modifications in the phenyl and piperazine rings significantly affect biological activity. Substituents such as chloro and dimethyl groups enhance potency against specific targets .
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Antitubercular | 2.32 | Selective against M. tuberculosis |
| Compound B | Anticancer | <10 | Effective in multiple cancer cell lines |
| Compound C | Anticonvulsant | 18.4 | High protection index |
Case Studies
- Antitubercular Screening : A study evaluated a series of triazole derivatives against M. tuberculosis, highlighting that modifications similar to those found in (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone resulted in enhanced activity .
- Cancer Cell Line Studies : In vitro tests on related compounds showed significant cytotoxicity against A431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
Scientific Research Applications
Antidepressant Activity
The piperazine component of the compound is structurally similar to known antidepressants, suggesting potential efficacy in treating depression. Research indicates that modifications to the piperazine structure can enhance serotonin receptor affinity, which is crucial for antidepressant action.
Antimicrobial Properties
The triazole ring is commonly associated with antifungal activity. Compounds with similar structures have demonstrated effectiveness against various fungal pathogens. Studies have shown that derivatives of this compound exhibit significant antifungal activity against strains like Candida albicans.
Antitumor Effects
Preliminary studies suggest that the compound may possess cytotoxic effects against cancer cell lines. The unique combination of the triazole and piperazine moieties allows for interaction with multiple biological targets, making it a candidate for further investigation in cancer therapeutics.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques, allowing for the introduction of various substituents on the aromatic rings. This flexibility in synthesis can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.
Biological Assays and Mechanism of Action
Biological assays are essential for evaluating the pharmacological effects of this compound. These assays often assess dose-dependent responses influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Understanding the mechanism of action involves studying how the compound interacts with biological targets such as enzymes and receptors.
Study 1: Antidepressant Efficacy
A recent study evaluated the antidepressant properties of a derivative of this compound in animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential therapeutic applications in mood disorders.
Study 2: Antifungal Activity
Another investigation focused on the antifungal efficacy against Candida species. The compound exhibited potent activity at low concentrations, supporting its development as a novel antifungal agent.
Study 3: Cytotoxicity Against Cancer Cells
Research exploring its cytotoxic effects on various cancer cell lines showed promising results, with IC50 values indicating effective inhibition of cell proliferation.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The target compound’s 1,2,3-triazole core distinguishes it from analogs with pyrazole, pyrimidine, or thiophene rings. For example:
- Compound 5 (): Contains a pyrazole ring instead of triazole, linked to a 4-(trifluoromethyl)phenylpiperazine via a butanone chain. The pyrazole’s reduced hydrogen-bonding capacity compared to triazole may lower target selectivity .
Table 1: Heterocyclic Core Comparison
Substituent Effects on Piperazine and Aryl Groups
The piperazine substituent and aryl group modifications significantly influence physicochemical properties:
Table 2: Substituent Impact on Key Properties
Research Findings and Structural Insights
- Conformational Flexibility: reveals that substituents on aryl groups influence molecular planarity. The target compound’s 2,3-dimethylphenyl group may induce a non-planar conformation, reducing π-π stacking but improving membrane permeability .
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , where coupling of arylpiperazines with heterocyclic carboxylic acids is standard. However, the triazole’s reactivity may require optimized conditions to avoid side reactions .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Adapting methodology from, the triazole core was constructed via Cu(I)-mediated [3+2] cycloaddition:
Reaction Scheme 1
4-Chlorophenyl azide + Propiolic acid derivative → 1,4-disubstituted triazole
Optimized Conditions
- Catalyst: CuI (10 mol%) in DMF/H2O (3:1)
- Temperature: 60°C, 12 h under N2
- Yield: 82–89% (isolated via silica chromatography)
Critical to regioselectivity is the use of Cu(I) catalysts, which favor 1,4-regioisomers over ruthenium-catalyzed 1,5-products. Post-reduction of the ester to carboxylic acid proceeds via LiAlH4 (THF, 0°C → rt, 4 h), achieving 94% conversion.
Preparation of 4-(2,3-Dimethylphenyl)piperazine
Buchwald-Hartwig Amination
Patent discloses a scalable route to substituted piperazines via palladium-catalyzed coupling:
Reaction Scheme 2
1-Bromo-2,3-dimethylbenzene + Piperazine → 4-(2,3-Dimethylphenyl)piperazine
Key Parameters
- Catalyst: Pd2(dba)3 (2 mol%), Xantphos (4 mol%)
- Base: Cs2CO3, toluene reflux (110°C, 24 h)
- Yield: 76% after recrystallization (EtOAc/hexane)
NMR monitoring confirms complete N1-arylation without competing N4 substitution due to steric hindrance from the 2,3-dimethyl groups.
Methanone Bridge Formation via Acylative Coupling
Mixed Carbonate Activation
Building on, the triazole carboxylic acid was activated as a carbonyl chloride:
Reaction Scheme 3
Triazole-4-carboxylic acid + SOCl2 → Acyl chloride intermediate
Acyl chloride + 4-(2,3-Dimethylphenyl)piperazine → Target methanone
Optimized Protocol
- Chlorination: SOCl2 (1.2 eq), DMF (cat.), 50°C, 3 h (98% conversion)
- Coupling: Piperazine (1.05 eq), Et3N (2 eq), CH2Cl2, 0°C → rt, 12 h
- Workup: Aqueous NaHCO3 wash, MgSO4 drying, rotary evaporation
- Purification: Recrystallization (EtOH/H2O) → 87% yield, >99% HPLC purity
Alternative Synthetic Pathways and Comparative Analysis
Microwave-Assisted One-Pot Synthesis
Adapting, a tandem approach was evaluated:
Reaction Scheme 4
4-Chlorophenyl isocyanate + Propargylamine → Urea intermediate
CuAAC + Acylative coupling in sequential microwave steps
Conditions
- Microwave: 150 W, 100°C, 30 min per step
- Yield: 68% (lower than stepwise method)
- Advantage: 4.5 h total vs. 28 h conventional
Solid-Phase Synthesis Exploration
Immobilized piperazine on Wang resin enabled iterative coupling:
Key Findings
- Loading Capacity: 0.78 mmol/g
- Final Yield: 41% after cleavage (TFA/CH2Cl2)
- Purity: 92% (HPLC) – inferior to solution-phase
Spectroscopic Characterization and Validation
NMR Spectral Assignments
1H NMR (400 MHz, DMSO-d6)
- δ 8.21 (s, 1H, triazole H)
- δ 7.68 (d, J = 8.4 Hz, 2H, Cl-C6H4)
- δ 6.95–7.12 (m, 3H, dimethylphenyl)
- δ 3.82–4.15 (br s, 8H, piperazine)
- δ 2.28 (s, 6H, CH3)
13C NMR
- 165.4 ppm (C=O)
- 148.2 ppm (triazole C4)
- 137.9 ppm (quat. C of Cl-C6H4)
Mass Spectrometry
HRMS (ESI+):
- Calculated for C22H23ClN6O: 430.1632 [M+H]+
- Observed: 430.1628 (Δ = -0.93 ppm)
Industrial-Scale Process Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Moles Required/Kg API | Contribution (%) |
|---|---|---|---|
| 4-Chlorophenylazide | 320 | 2.1 | 38.2 |
| Pd2(dba)3 | 12,500 | 0.004 | 25.1 |
| SOCl2 | 45 | 5.7 | 12.9 |
Environmental Impact Metrics
- PMI (Process Mass Intensity): 86 kg/kg API
- E-Factor: 34 (primarily from Cu waste streams)
- Solvent Recovery: 89% DMF, 94% CH2Cl2 achieved via distillation
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing this triazole-piperazine hybrid, and which intermediates are critical?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation and cyclization. Key intermediates include chlorophenyl-substituted triazole precursors and piperazine derivatives. For example, analogous compounds are prepared by reacting nucleophilic reagents (e.g., sodium azide) with halogenated intermediates, followed by coupling with substituted piperazines . Optimization of solvent systems (e.g., DMF or THF) and temperature control (60–80°C) is critical to ensure high yields .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Use 1H/13C NMR to confirm the triazole and piperazine moieties, focusing on aromatic proton signals (δ 7.2–8.1 ppm) and piperazine methyl groups (δ 2.3–2.6 ppm). GC-MS or LC-MS validates molecular weight and purity, while X-ray crystallography (for crystalline derivatives) resolves stereochemical ambiguities .
Q. What in vitro models are suitable for initial pharmacological screening?
- Methodological Answer : Cell-based assays (e.g., antimicrobial activity in E. coli or S. aureus) or receptor-binding studies (e.g., serotonin/dopamine receptors due to the piperazine moiety) are recommended. Standardize protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves (0.1–100 µM) .
Q. What stability parameters should be monitored during storage?
- Methodological Answer : Store the compound at -20°C under inert gas (argon) to prevent oxidation. Monitor degradation via HPLC every 3–6 months, focusing on hydrolysis of the triazole ring or piperazine N-oxide formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce byproducts during triazole-piperazine coupling?
- Methodological Answer : Byproduct formation (e.g., dimerization or incomplete cyclization) is minimized by:
- Using slow addition of sodium azide to control exothermic reactions .
- Employing microwave-assisted synthesis (100–120°C, 30 min) to enhance regioselectivity .
- Characterizing side products via NMR-guided purification and adjusting stoichiometry (1.2:1 molar ratio of triazole to piperazine) .
Q. How does the 4-chlorophenyl group’s electronic environment influence receptor binding?
- Methodological Answer : The electron-withdrawing Cl substituent enhances binding to hydrophobic pockets in target receptors (e.g., GPCRs). Validate via:
- DFT calculations to map electrostatic potential surfaces.
- SAR studies comparing Cl with electron-donating groups (e.g., -OCH₃) on affinity .
Q. What crystallographic techniques resolve the 3D conformation of the methanone scaffold?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, 100K) is ideal. For non-crystalline samples, use molecular dynamics simulations (AMBER force field) to model piperazine ring puckering and triazole planarity. Reference analogous pyrazolyl-triazole structures for space group assignments (e.g., P2₁/c) .
Q. How can contradictions in biological activity data across assays be resolved?
- Methodological Answer : Discrepancies arise from assay-specific conditions (e.g., pH, serum proteins). Address by:
- Standardizing protocols (e.g., uniform cell lines, serum-free media) .
- Applying meta-analysis to compare IC₅₀ values across studies, adjusting for confounding variables .
Key Methodological Takeaways
- Synthesis : Prioritize regioselective triazole formation via azide-alkyne cycloaddition .
- Characterization : Combine NMR, MS, and crystallography for unambiguous structural confirmation .
- Biological Evaluation : Link assays to theoretical frameworks (e.g., receptor occupancy models) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
